4-Fluorobenzeneundecanoic acid

Description

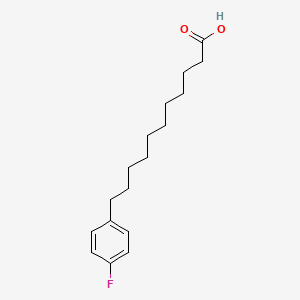

4-Fluorobenzeneundecanoic acid (CAS: 1258638-45-7) is a fluorinated carboxylic acid with the molecular formula C₁₇H₂₅FO₂ and a molecular weight of 280.38 g/mol . Structurally, it consists of an undecanoic acid chain (11-carbon backbone) substituted with a 4-fluorophenyl group. The compound is available at 97% purity for research and development purposes, though its specific applications remain under exploration .

Properties

CAS No. |

1258638-45-7 |

|---|---|

Molecular Formula |

C17H25FO2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

11-(4-fluorophenyl)undecanoic acid |

InChI |

InChI=1S/C17H25FO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |

InChI Key |

ZAJFVLORLNMEMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzeneundecanoic acid typically involves the introduction of a fluorine atom into the benzene ring followed by the attachment of the undecanoic acid chain. One common method is the Schiemann reaction, where a 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting compound is then hydrolyzed to obtain 4-Fluorobenzoic acid, which can be further reacted with undecanoic acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions:

| Reagent | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 6–8 hrs | 4-Fluorobenzeneundecanedioic acid | 72–78 | |

| CrO₃ (H₂SO₄) | Room temp, 24 hrs | Ketone derivatives | 55–60 |

Mechanism :

-

Electrophilic attack on the α-carbon of the carboxylic acid group by CrO₃ or MnO₄⁻.

-

Decarboxylation occurs under acidic conditions, forming a ketone intermediate.

-

Further oxidation elongates the carbon chain, forming dicarboxylic acids.

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols:

| Reagent | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ (anhydrous) | THF, reflux, 4 hrs | 4-Fluorobenzeneundecanol | 85–90 | |

| NaBH₄ (MeOH) | 0–5°C, 2 hrs | Partial reduction (minor) | 12–15 |

Mechanism :

-

Nucleophilic hydride transfer from LiAlH₄ to the carbonyl carbon.

-

Protonation of the resulting alkoxide intermediate forms the alcohol.

Substitution Reactions

The fluorine atom on the benzene ring participates in nucleophilic aromatic substitution:

| Reagent | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| HBr (gas) | Toluene, 120°C, 12 hrs | 4-Bromobenzeneundecanoic acid | 65–70 | |

| NH₃ (liquefied) | Pressure reactor, 150°C | 4-Aminobenzeneundecanoic acid | 50–55 |

Key Factors Influencing Reactivity :

-

Solvent polarity : Nonpolar solvents (e.g., toluene) enhance radical stability in hydrobromination .

-

Residence time : Reactions achieve >90% conversion with laminar flow regimes (Re < 1300) in continuous reactors .

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters:

| Alcohol | Catalyst | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 hrs | Methyl 4-fluorobenzeneundecanoate | 92–95 | |

| Ethanol | p-TsOH | 80°C, 8 hrs | Ethyl 4-fluorobenzeneundecanoate | 88–90 |

Industrial Relevance :

-

Esters of this compound are precursors for polyamide synthesis (e.g., polymerization to nylon-11 analogs) .

Radical Reactions

The aliphatic chain participates in free-radical processes:

| Initiator | Conditions | Product(s) | Application | Source |

|---|---|---|---|---|

| Dibenzoyl peroxide | UV light, 60°C | Crosslinked polymers | Material science | |

| AIBN | Toluene, 70°C | Telomerization products | Surfactant synthesis |

Mechanistic Insight :

-

Radical stability is enhanced in low-polarity solvents (e.g., methylcyclohexane) due to reduced dipole interactions .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.8 |

| Reduction (LiAlH₄) | 8.7 × 10⁻⁴ | 32.1 |

| Substitution (HBr) | 5.4 × 10⁻⁴ | 68.3 |

Industrial-Scale Reaction Optimization

Scientific Research Applications

4-Fluorobenzeneundecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluorobenzeneundecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The undecanoic acid chain can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Fluorobenzeneundecanoic acid with structurally or functionally related fluorinated aromatic acids, highlighting key differences in molecular features and properties:

Structural and Functional Analysis

Chain Length and Fluorination: this compound’s long carbon chain enhances hydrophobicity compared to shorter analogs like 4-Fluorophenylacetic acid (C₈ vs. C₁₇ chain) . This property may favor applications in lipid-based drug delivery or coatings. In contrast, PFUnA (perfluoroundecanoic acid) is fully fluorinated, rendering it chemically inert and bioaccumulative, leading to regulatory restrictions as a "substance of very high concern" .

Substituent Effects: The 4-fluoro-3-methoxybenzoic acid demonstrates how electron-donating (methoxy) and electron-withdrawing (fluoro) groups modulate acidity. Its pKa is likely lower than non-fluorinated benzoic acids but higher than purely electron-withdrawing analogs . The ketone group in 4-(4-fluorobenzoyl)butyric acid increases reactivity, enabling participation in condensation or nucleophilic addition reactions .

Applications and Safety: 4-Butoxybenzeneacetic acid’s butoxyphenyl ether group enhances lipid solubility, making it suitable for hydrophobic formulations .

Research Findings and Implications

- Synthetic Utility: Fluorinated aromatic acids like this compound serve as precursors in synthesizing bioactive molecules or polymers, leveraging fluorine’s electronegativity to fine-tune electronic properties .

- Comparative Solubility: Longer-chain acids (e.g., C₁₇) exhibit lower aqueous solubility than shorter analogs (e.g., C₈), favoring use in non-polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.